

# An In-depth Technical Guide to 6-Nitro-1,3-benzothiazol-2-amine

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## Compound of Interest

Compound Name: 2-Isothiocyanato-1-methyl-4-nitrobenzene

Cat. No.: B458982

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**Abstract:** This technical guide provides a comprehensive overview of the aromatic compound 6-nitro-1,3-benzothiazol-2-amine, a molecule of significant interest to researchers, scientists, and drug development professionals. The document details its chemical identity, synthesis protocols, and biological activities, with a focus on its potential as a therapeutic agent.

Quantitative data from various studies are summarized in tabular format for comparative analysis. Detailed experimental methodologies for key assays are provided to facilitate reproducibility. Furthermore, key signaling pathways modulated by this compound are visualized using Graphviz diagrams to offer a clear understanding of its mechanism of action.

**Note on Molecular Formula:** The user request specified a molecular formula of C<sub>8</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>S. However, the prominent aromatic compound with the core structure of nitro-substituted aminobenzothiazole is 6-nitro-1,3-benzothiazol-2-amine, which has a molecular formula of C<sub>7</sub>H<sub>5</sub>N<sub>3</sub>O<sub>2</sub>S. This guide focuses on this well-documented and biologically active compound.

## Compound Identification

The aromatic compound of focus is 6-nitro-1,3-benzothiazol-2-amine.

- IUPAC Name: 6-nitro-1,3-benzothiazol-2-amine
- Common Name: 2-Amino-6-nitrobenzothiazole

- CAS Number: 6285-57-0[1]
- Molecular Formula: C7H5N3O2S[1][2]
- Molecular Weight: 195.20 g/mol [1]
- Appearance: Yellow solid[3]
- Melting Point: 247-249 °C

## Synthesis of 6-Nitro-1,3-benzothiazol-2-amine

The synthesis of 6-nitro-1,3-benzothiazol-2-amine is a multi-step process that involves the protection of the amino group of 2-aminobenzothiazole, followed by nitration and subsequent deprotection. A common method involves the acetylation of 2-aminobenzothiazole, followed by nitration and then hydrolysis of the acetyl group.

### Experimental Protocol: Synthesis of 2-Acetylaminobenzothiazole

A detailed protocol for the synthesis of the intermediate, 2-acetylaminobenzothiazole, is a prerequisite for the main synthesis.

### Experimental Protocol: Synthesis of 6-Nitro-1,3-benzothiazol-2-amine[5]

This process involves the nitration of an acylated precursor followed by saponification to yield the final product.[4]

- Nitration: 192 g (1.0 mol) of 2-acetylaminobenzothiazole is introduced into 490 g of sulphuric acid monohydrate at a temperature between 20° to 30° C. The mixture is then cooled to 5° to 10° C. Nitration is carried out within this temperature range by adding 200 g of a mixed acid containing 31.5% nitric acid. After the dropwise addition of the mixed acid, the mixture is stirred for 2 hours at 10° to 15° C. The reaction mixture is then discharged onto 1,000 g of ice. The resulting precipitate, 2-acetylamino-6-nitrobenzothiazole, is collected.

- Saponification: The moist presscake of 2-acetylamino-6-nitrobenzothiazole is suspended in 1,650 ml of methanol. The suspension is heated to 60° C and the pH is adjusted to 10.5 with concentrated sodium hydroxide solution. This pH is maintained for 5 hours. The mixture is then cooled to 20° C, allowing the 6-nitro-1,3-benzothiazol-2-amine to crystallize. The product is then isolated, washed with methanol, and then with water until it is free from alkali. The final product is dried in a vacuum drying cabinet.

## Biological Activity and Therapeutic Potential

6-Nitro-1,3-benzothiazol-2-amine and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Benzothiazole derivatives are known to exhibit selective inhibitory effects against monoamine oxidase.[5]

### Anticancer Activity

Nitro-substituted benzothiazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[6] The introduction of a nitro group can significantly influence the pharmacological activity of these molecules.[6]

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
Nitro-substituted Benzothiazole (Compound A)	HepG2 (Liver Cancer)	56.98 (24h), 38.54 (48h)	[6]
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (Compound B7)	A431, A549, H1299	Not specified	[7]

### Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazole derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. Some derivatives

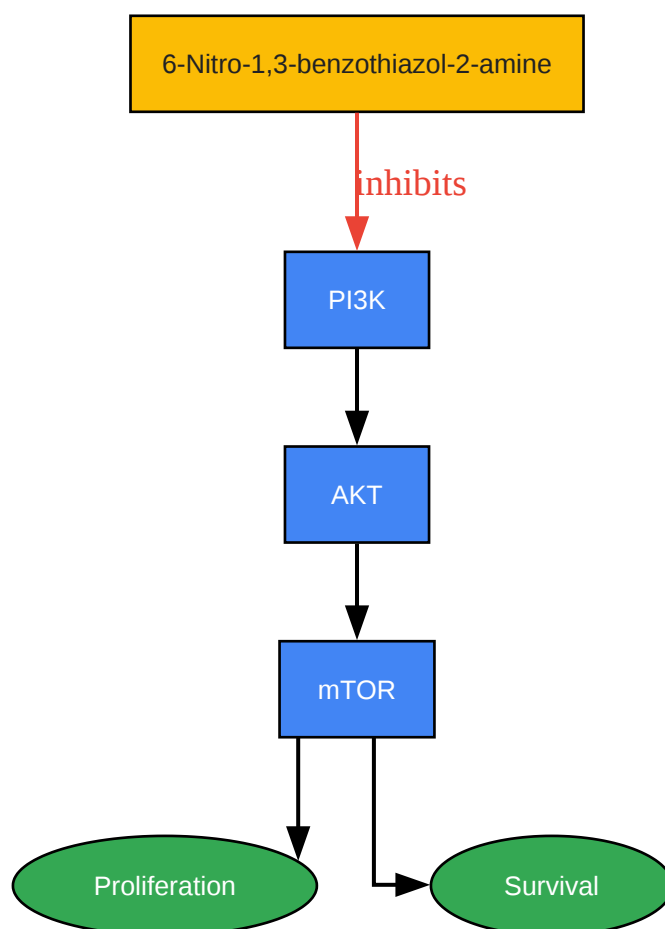
have been shown to inhibit the NF- $\kappa$ B signaling pathway, which leads to a reduction in the expression of inflammatory mediators like COX-2 and iNOS.[6]

## Signaling Pathways

The therapeutic effects of 6-nitro-1,3-benzothiazol-2-amine and its derivatives are mediated through the modulation of several key signaling pathways implicated in cell proliferation, survival, and inflammation.

### PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Some benzothiazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.

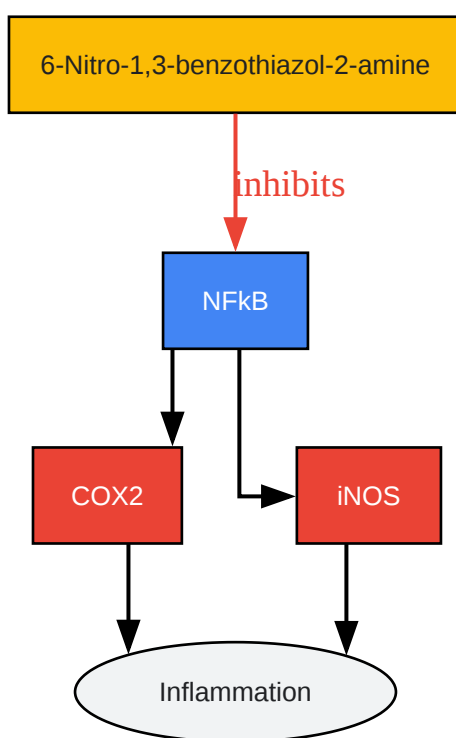


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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

## NF- $\kappa$ B Signaling Pathway

The NF- $\kappa$ B pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival. Inhibition of this pathway by nitro-substituted benzothiazoles can lead to a reduction in the expression of inflammatory mediators.[6]



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Caption: Modulation of the NF- $\kappa$ B signaling pathway.

## Experimental Protocols for Biological Assays

To evaluate the biological activity of 6-nitro-1,3-benzothiazol-2-amine and its derivatives, a series of in vitro assays are typically employed.

### Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of  $5 \times 10^3$  cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound and incubated for 24 or 48 hours.
- **MTT Addition:** After the incubation period, 20  $\mu$ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150  $\mu$ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

## Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of the compound on the expression levels of proteins in key signaling pathways.

- **Protein Extraction:** Cells are treated with the test compound for the desired time, then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a protein assay, such as the Bradford assay.
- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## Conclusion

6-Nitro-1,3-benzothiazol-2-amine is a versatile aromatic compound with significant potential in drug discovery and development. Its demonstrated anticancer and anti-inflammatory activities, mediated through the modulation of key cellular signaling pathways, make it a promising scaffold for the design of novel therapeutic agents. This technical guide provides a foundational resource for researchers and scientists working with this class of compounds, offering detailed protocols and a summary of the current understanding of its biological effects. Further research is warranted to fully elucidate its therapeutic potential and to develop derivatives with improved efficacy and safety profiles.

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